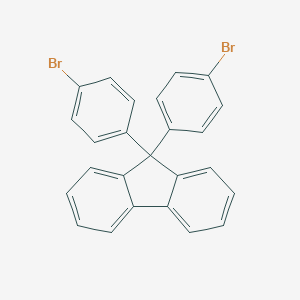

9,9-Bis(4-bromophenyl)fluorene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

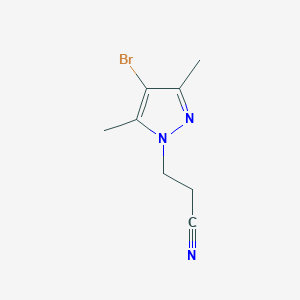

9,9-Bis(4-bromophenyl)fluorene (BHPF) is a compound with a cardo-ring structure. It is an important raw material used in various applications . The molecule consists of two bromophenyl groups attached to a fluorene backbone.

Synthesis Analysis

Several methods have been explored for the synthesis of 9,9-Bis(4-bromophenyl)fluorene. One notable approach involves the use of bifunctional ionic liquids (BFILs) as catalysts. These BFILs contain sulfonic acid (–SO3H) and sulfhydryl groups (–SH). Through structural design, BFILs have been synthesized and characterized by NMR and MS. The catalytic properties of BFILs in the condensation reaction of 9-fluorenone and phenol have been studied. Notably, BFIL catalyst 6c achieves nearly 100% conversion of 9-fluorenone with a high selectivity for 9,9-bis(4-hydroxyphenyl)fluorene (95.2%) .

Molecular Structure Analysis

The molecular formula of 9,9-Bis(4-bromophenyl)fluorene is C25H16Br2, with a molecular weight of 476.21 g/mol. The compound exhibits a cardo-ring structure, which contributes to its unique properties .

Chemical Reactions Analysis

Bisphenol compounds are typically produced from the condensation reaction of aldehydes (or ketones) and phenol. In the case of 9,9-Bis(4-bromophenyl)fluorene, the specific synthetic pathway may involve the reaction of bromophenyl groups with fluorenone. Further investigation into the detailed reaction mechanism would be valuable .

Applications De Recherche Scientifique

Synthesis of BHPF

Specific Scientific Field

Summary of the Application

BHPF is synthesized from the condensation reaction of 9-fluorenone and phenol under acidic catalysis . It’s an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .

Methods of Application or Experimental Procedures

BHPF can be prepared using bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) as catalysts . Another method involves the use of cationic ion-exchange resin as the condensation catalyst .

Results or Outcomes

The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of BHPF (95.2%) .

Applications of BHPF

Specific Scientific Field

Summary of the Application

BHPF can find numerous applications as a monomer or modifier for heat-resistant adhesives, high-temperature coatings, and matrix resin for advanced composites .

Methods of Application or Experimental Procedures

BHPF can be incorporated into various materials during their synthesis to enhance their properties .

Results or Outcomes

The incorporation of BHPF into materials can result in improved thermal stability and optical properties .

Production of Polyarylene Ethers

Specific Scientific Field

Summary of the Application

BHPF is used in the production of polyarylene ethers . These polymers are known for their excellent thermal stability, mechanical properties, and chemical resistance .

Methods of Application or Experimental Procedures

BHPF is incorporated into the polymer during its synthesis . The specific method can vary depending on the type of polyarylene ether being produced .

Results or Outcomes

The incorporation of BHPF into polyarylene ethers can enhance their thermal stability and mechanical properties .

Fuel Cell Applications

Specific Scientific Field

Summary of the Application

BHPF is extensively used in the study of polymer electrolyte membranes with potential for fuel cell application .

Methods of Application or Experimental Procedures

BHPF is incorporated into the polymer electrolyte membranes during their synthesis . The specific method can vary depending on the type of fuel cell being studied .

Results or Outcomes

The incorporation of BHPF into polymer electrolyte membranes can enhance their performance in fuel cells .

Epoxy Resin Production

Summary of the Application

BHPF is an important raw material in the production of epoxy resins . Epoxy resins have a wide range of applications, including coatings, adhesives, and composite materials .

Methods of Application or Experimental Procedures

BHPF is incorporated into the epoxy resin during its synthesis . The specific method can vary depending on the type of epoxy resin being produced .

Results or Outcomes

The incorporation of BHPF into epoxy resins can enhance their thermal stability and optical properties .

Polycarbonate Production

Summary of the Application

BHPF is used in the production of polycarbonates . Polycarbonates are a type of thermoplastic polymer used in a wide range of applications, including optical storage media, electronics, and construction materials .

Methods of Application or Experimental Procedures

BHPF is incorporated into the polycarbonate during its synthesis . The specific method can vary depending on the type of polycarbonate being produced .

Results or Outcomes

The incorporation of BHPF into polycarbonates can enhance their thermal stability and optical properties .

Propriétés

IUPAC Name |

9,9-bis(4-bromophenyl)fluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLUEKUYMRVDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443607 |

Source

|

| Record name | 9,9-bis(4-bromophenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Bis(4-bromophenyl)fluorene | |

CAS RN |

128406-10-0 |

Source

|

| Record name | 9,9-bis(4-bromophenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)

![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)

![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)

![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)

![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)